1-(2-Methylsulfonylethyl)piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O3S/c1-13(11,12)5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3 |
InChI Key |
LCBOXHIELSYMTG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1CCNCC1=O |
Origin of Product |
United States |
Sophisticated Methodologies for the Chemical Synthesis of 1 2 Methylsulfonylethyl Piperazin 2 One and Its Analogues
Strategies for Piperazinone Ring Construction
The formation of the piperazinone scaffold is a critical step that can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.
Cyclization Reactions in the Formation of the Piperazinone Core
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct routes to the piperazinone core. These methods often involve the formation of one or more carbon-nitrogen bonds in an intramolecular fashion. A prominent strategy involves the catalytic reductive cyclization of dioximes. mdpi.comnih.gov This method utilizes primary amines and nitrosoalkenes as starting materials to generate bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield the piperazine (B1678402) ring. nih.gov The key stages of this process typically include the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, followed by cyclization and subsequent hydrogenation. mdpi.com
Photoredox catalysis has also emerged as a powerful tool for piperazine synthesis. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions. organic-chemistry.org This process often utilizes an iridium-based photoredox catalyst to generate an α-aminyl radical, which then cyclizes with an in-situ generated imine. organic-chemistry.orgmdpi.com
| Catalyst/Reagent | Reaction Type | Precursors | Key Features |
| Pd/C, H₂ | Reductive Cyclization | Bis(oximinoalkyl)amines | Stereoselective formation of the piperazine ring. mdpi.comnih.gov |
| Ir(ppy)₂(dtbbpy)PF₆ | Photoredox Catalysis | Glycine-based diamine, Aldehydes | Mild reaction conditions, proceeds via radical cyclization. organic-chemistry.orgmdpi.com |
| Copper Salts | Radical Cyclization | SnAP Reagents, Aldehydes | Streamlined condensation and cyclization at room temperature. mdpi.com |
| Pd(DMSO)₂(TFA)₂ | Wacker-type Aerobic Oxidative Cyclization | Alkenes with amine tethers | Base-free conditions for forming six-membered nitrogen heterocycles. organic-chemistry.org |
Ring-Closing Approaches Utilizing Amine and Carbonyl Precursors
The construction of the piperazinone ring can be effectively achieved by assembling acyclic precursors containing the necessary amine and carbonyl functionalities. A classic and direct method involves the reaction of an ethylenediamine (B42938) derivative with a precursor that provides the carbonyl and adjacent methylene (B1212753) group. For example, 2-piperazinones can be synthesized by reacting a 1-cyano-1-hydroxyalkane, such as glycolonitrile, with ethylenediamine or its substituted derivatives in an aqueous solution. google.com
Another well-established approach is the intramolecular N-alkylation of a β-amino amide. This typically involves the cyclization of an N-(2-haloethyl) derivative of an amino acid amide. Similarly, the condensation of α,β-unsaturated esters with ethylenediamine can lead to the formation of a piperazinone ring through a sequence of Michael addition followed by intramolecular amidation. These methods are valuable for their straightforward nature and the commercial availability of the starting materials.
Modular Synthetic Approaches for Piperazinone Scaffolds
Modular synthesis provides a powerful strategy for creating diverse libraries of piperazinone analogues by combining different building blocks. rsc.orgrsc.org This approach allows for systematic variation of substituents on the piperazinone scaffold, facilitating structure-activity relationship studies. ubc.ca
One such modular approach involves the ring-opening of cyclic sulfamidates with propargylic sulfonamides. organic-chemistry.orgnih.gov The resulting intermediates can then undergo a gold-catalyzed cyclization to form tetrahydropyrazines, which can be further manipulated to yield a variety of piperazine scaffolds. organic-chemistry.orgorganic-chemistry.orgnih.gov This method enables variation in ring size, substitution, and configuration by simply changing the building blocks used in the initial step. rsc.org Another versatile de novo synthesis of piperazine rings utilizes a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization, allowing for substitution at up to four positions on the final scaffold. acs.org These modular strategies are highly valued for their efficiency and their ability to rapidly generate novel and diverse chemical entities. rsc.orgrsc.org
Introduction and Functionalization of the 2-Methylsulfonylethyl Substituent
Once the piperazinone core is established, the next crucial step is the introduction of the desired N-substituent. For 1-(2-methylsulfonylethyl)piperazin-2-one, this involves forming a bond between the N1 nitrogen of the piperazinone ring and the ethylsulfonyl moiety.
Alkylation and Acylation Routes for N-Substitution of Piperazinone Derivatives
N-alkylation is the most direct method for introducing the 2-methylsulfonylethyl group onto the piperazinone nitrogen. nih.gov This can be achieved by reacting a pre-formed piperazin-2-one (B30754) with a suitable alkylating agent, such as 2-chloroethyl methyl sulfone or 2-bromoethyl methyl sulfone, typically in the presence of a base to deprotonate the secondary amine. mdpi.com Alternatively, a Michael addition reaction between piperazin-2-one and methyl vinyl sulfone offers another efficient route. This reaction is often favored for its mild conditions and high atom economy.
Acylation provides an alternative pathway, where the piperazinone nitrogen reacts with an acyl halide or anhydride. ambeed.comcolab.ws While not a direct route to the target alkyl substituent, acylation can be used to introduce a functional handle that is later converted to the desired group. For instance, acylation with bromoacetyl bromide could be followed by substitution and reduction steps to install the 2-methylsulfonylethyl side chain.
| Reaction Type | Reagents | Key Features |
| N-Alkylation | Piperazin-2-one, 2-Haloethyl methyl sulfone, Base | Direct introduction of the side chain via nucleophilic substitution. nih.govmdpi.com |
| Michael Addition | Piperazin-2-one, Methyl vinyl sulfone | Conjugate addition reaction under mild conditions. |
| Reductive Amination | Piperazin-2-one, (Methylsulfonyl)acetaldehyde, Reducing agent | Forms the N-C bond via an iminium intermediate followed by reduction. nih.gov |
| N-Acylation | Piperazin-2-one, Acyl Halide (e.g., bromoacetyl bromide) | Introduces a carbonyl group that can be further functionalized. ambeed.comcolab.ws |
Stereoselective Synthesis for Chiral 2-Methylsulfonylethyl Incorporation
The introduction of chirality into molecules is of paramount importance in drug discovery. Stereoselective synthesis of this compound analogues can be approached in two primary ways: by utilizing a chiral piperazinone core or by introducing a chiral center on the N-substituent, for example, at the sulfur atom (as a sulfoxide) or on the ethyl chain.
Asymmetric synthesis of the piperazinone core itself can be achieved through methods like catalytic asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. caltech.edu This allows for the creation of highly enantioenriched α-tertiary piperazin-2-ones, which can then be N-functionalized. caltech.edu One-pot approaches combining asymmetric epoxidation with a domino reaction involving ethylenediamine have also been developed to produce chiral piperazin-2-ones with excellent enantioselectivity. acs.org
For introducing chirality on the side chain, modern methods for the stereoselective synthesis of chiral sulfinyl compounds can be adapted. nih.govnih.gov This could involve the asymmetric oxidation of a corresponding thioether precursor to generate a chiral sulfoxide (B87167). The synthesis would begin with N-alkylation of piperazin-2-one with 2-chloroethyl methyl sulfide (B99878), followed by a stereoselective oxidation of the sulfide to the sulfoxide using a chiral oxidant or a catalytic system. nih.gov This strategy provides access to specific enantiomers of the sulfoxide analogue, which can be crucial for biological activity.
Advanced Catalytic Approaches in Piperazinone Derivative Synthesis
The synthesis of piperazinone derivatives, including this compound and its analogues, has been significantly advanced through the development of sophisticated catalytic methodologies. These approaches offer enhanced efficiency, selectivity, and control over the molecular architecture, paving the way for the creation of complex and functionally diverse molecules.
Palladium-Catalyzed Transformations for Piperazinone Synthesis
Palladium catalysis has emerged as a versatile and powerful tool in the synthesis of piperazinone cores and related nitrogen heterocycles. These methods often proceed under mild conditions with low catalyst loadings, demonstrating high tolerance for a variety of functional groups.
A notable strategy involves the palladium-catalyzed modular synthesis of highly substituted piperazines and piperazinones. acs.orgwikipedia.org This approach utilizes the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. nih.gov The process is highly efficient, coupling two carbons from a propargyl unit with a diamine component to construct the heterocyclic ring. wikipedia.org This methodology affords products in good to excellent yields with a high degree of regio- and stereochemical control. acs.orgwikipedia.org The reaction conditions are generally mild, and the process is tolerant of significant modifications to both the nucleophile and the propargyl carbonate. nih.gov
Another significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral piperazin-2-ones. rsc.orgwikipedia.org This method allows for the synthesis of chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. wikipedia.org The resulting products can be further transformed, for instance, into chiral piperazines without compromising their optical purity. rsc.orgwikipedia.org This catalytic asymmetric approach represents a substantial improvement over classical methods that rely on chiral pool starting materials or chiral auxiliaries. rsc.org
Furthermore, palladium-catalyzed cascade reactions have been developed for the combinatorial synthesis of piperazinone derivatives. One such method involves a one-pot process utilizing a chloro allenylamide, a primary amine, and an aryl iodide, leading to the formation of three new bonds and introducing two points of diversity. nih.gov
Table 1: Examples of Palladium-Catalyzed Piperazinone Synthesis
| Catalyst System | Substrates | Product Type | Key Features |
| Pd(0) / DPEphos | Propargyl carbonate, bis-tosylated ethylenediamine | Substituted piperazine | Modular, high yield, mild conditions, high regio- and stereocontrol. acs.orgnih.gov |
| Palladium complex | Pyrazin-2-ols | Chiral piperazin-2-one | Asymmetric hydrogenation, excellent diastereo- and enantioselectivity. rsc.orgwikipedia.org |
| Pd(PPh₃)₄ / AgNO₃ | Chloro allenylamide, primary amine, aryl iodide | Substituted piperizinone | Cascade reaction, one-pot synthesis, introduces molecular diversity. nih.gov |
Asymmetric Hydrogenation in Piperazinone Formation
Asymmetric hydrogenation is a powerful strategy for the enantioselective synthesis of chiral piperazinones, which are valuable scaffolds in medicinal chemistry. This method introduces chirality by the addition of hydrogen across a double bond in a prochiral substrate, guided by a chiral catalyst.
Transition-metal catalysts, particularly those based on iridium and rhodium, have proven effective in the asymmetric reductive amination and amidation cascade reactions of alkyl diamines and α-ketoesters to produce chiral piperazinones. organic-chemistry.org These reactions can proceed through the formation of hemiaminal or enamine intermediates, which are then smoothly reduced under the catalytic conditions. organic-chemistry.org The choice of metal can be crucial; for instance, rhodium catalytic systems may perform better than iridium complexes in the asymmetric reduction of imine intermediates formed from monosubstituted diamines and ketoesters. organic-chemistry.org
In addition to iridium and rhodium, palladium catalysts have also been successfully employed for the asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones with high enantiomeric excess. rsc.orgwikipedia.org This reaction is believed to involve a dynamic kinetic resolution process. rsc.org The practicality of this methodology has been demonstrated through gram-scale synthesis without loss of reactivity or enantioselectivity. rsc.org
The development of novel chiral ligands is central to the success of asymmetric hydrogenation. For example, phosphoramidite-phosphine ligands have demonstrated a high degree of tunability and versatility, accommodating substrates with diverse structural features and leading to high yields and enantioselectivities in the synthesis of chiral piperazinones. organic-chemistry.org
Application of Click Chemistry for Piperazine Conjugation
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, has found application in the synthesis and functionalization of piperazine-containing molecules. semanticscholar.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. semanticscholar.orgnih.gov
This methodology has been applied to piperazine scaffolds to create more complex molecular architectures. For instance, N-propargyl-N′-phenyl piperazine can react with phenylazide in the presence of a copper catalyst to yield the corresponding triazole conjugate. A transition-metal-free approach has also been developed, featuring a cascade azide-alkyne cycloaddition/hydroamination reaction for the construction of triazole-fused piperazin-2-ones. rsc.org This method is noted for its good functional group compatibility and high atom economy. rsc.org
Beyond the classic CuAAC, other cycloaddition strategies are also employed. A [3+2] cycloaddition protocol has been used to synthesize piperazine-linked bis(chromene) hybrids possessing pyrazole (B372694) units by reacting hydrazonoyl chlorides with a chromene-based bis(enaminone).
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative that circumvents the need for a potentially cytotoxic copper catalyst. semanticscholar.org This reaction utilizes a strained alkyne, such as a cyclooctyne, which reacts readily with an azide without catalysis. This bioorthogonal reaction is particularly useful for applications in complex biological environments.
Table 2: Click Chemistry Reactions for Piperazine Functionalization
| Reaction Type | Reactants | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Piperazine with alkyne functionality, organic azide | Forms a stable 1,4-disubstituted 1,2,3-triazole linker. semanticscholar.orgnih.gov |
| Transition-Metal-Free Azide-Alkyne Cycloaddition | Azide and alkyne functionalities on piperazinone precursors | Cascade reaction forming triazole-fused piperazin-2-ones. rsc.org |
| [3+2] Cycloaddition | Piperazine-linked bis(enaminone), hydrazonoyl chloride | Synthesizes complex piperazine-linked hybrids with pyrazole units. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Piperazine with azide functionality, strained alkyne (e.g., cyclooctyne) | Copper-free, bioorthogonal conjugation. semanticscholar.org |
Synthesis of Related Sulfonyl-Containing Piperazine Derivatives
The synthesis of piperazine derivatives bearing a sulfonyl group is of significant interest due to the prevalence of the sulfonamide functional group in medicinally important compounds. Various synthetic strategies have been developed to incorporate the sulfonyl moiety onto the piperazine ring.
A common and straightforward method involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base. For example, novel sulfonamide derivatives of trimetazidine (B612337) have been synthesized by reacting the parent piperazine with various sulfonyl chlorides (e.g., methanesulfonyl chloride, phenylsulfonyl chloride) in dichloromethane (B109758) with triethylamine (B128534) as a base. magtech.com.cn This method is efficient and typically results in high yields of the desired sulfonamide. magtech.com.cn
Similarly, the synthesis of sulfonyl piperazine inhibitors has been achieved by coupling a substituted piperazine with a sulfonyl chloride, such as 1-acetyl-5-indoline sulfonyl chloride, in the presence of triethylamine.
The piperazine core itself can be synthesized through various routes before the sulfonylation step. For instance, cyclopropyl (B3062369) piperazine sulfonyl derivatives have been synthesized, highlighting the versatility of the piperazine scaffold in accommodating diverse substituents. The synthesis of sulfonamide and amide derivatives of piperazine incorporating other heterocyclic moieties, such as imidazo[1,2-b]pyridazine, has also been reported. whiterose.ac.uk This typically involves a multi-step synthesis where the piperazine ring is first installed on the heterocyclic core, followed by reaction with a suitable sulfonyl chloride. whiterose.ac.uk
Chemical Reactivity and Mechanistic Investigations of 1 2 Methylsulfonylethyl Piperazin 2 One
Electrophilic and Nucleophilic Reactions at the Piperazinone Nitrogen Atoms
The piperazinone ring of 1-(2-Methylsulfonylethyl)piperazin-2-one contains two nitrogen atoms with distinct electronic properties and reactivity. The N1 atom is part of an amide (lactam) functionality, rendering it non-basic and significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. In contrast, the N4 atom is a typical secondary amine and serves as the primary center for nucleophilic and basic reactivity.
This difference in reactivity allows for selective functionalization at the N4 position. Common electrophilic reactions include alkylation and acylation. ambeed.com
N-Alkylation: The N4 nitrogen readily reacts with alkyl halides or other alkylating agents, such as alkyl sulfonates, via a nucleophilic substitution reaction to form quaternary ammonium (B1175870) salts or, after deprotonation, N-substituted derivatives. nih.gov The reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. Controlling the stoichiometry is crucial to prevent dialkylation in unsubstituted piperazines, though this is not a risk for the already N1-substituted title compound. researchgate.net
N-Acylation: Reaction with acyl halides or acid anhydrides leads to the formation of N-acyl derivatives. ambeed.com This transformation converts the secondary amine at N4 into a tertiary amide, which can be useful for modifying the compound's electronic and steric properties.
Reductive Amination: The N4-amine can participate in reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield N-alkylated products. nih.govnih.gov
The table below summarizes typical electrophilic reactions at the N4 position.
| Reaction Type | Electrophile Example | Product Type | Typical Conditions |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl derivative | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., ACN) |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl derivative | Base (e.g., Et₃N), aprotic solvent (e.g., DCM) |
| Michael Addition | Methyl Acrylate | N-Michael adduct | Polar solvent (e.g., MeOH), often no catalyst needed |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl derivative | Dichloroethane (DCE) or similar solvent |
Transformations Involving the Carbonyl Functionality of the Piperazinone Ring
The carbonyl group at the C2 position of the piperazinone ring is part of a lactam, which influences its reactivity compared to a simple ketone or acyclic amide. While less reactive than a ketone, it can still undergo several important transformations.
Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding piperazine (B1678402) derivative, 1-(2-Methylsulfonylethyl)piperazine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by borane (B79455) (BH₃) complexes. This complete reduction is a key method for converting piperazinones into their fully saturated piperazine counterparts. rsc.org
Reaction with Organometallics: While less common and requiring harsh conditions, Grignard reagents or organolithium compounds can add to the carbonyl group, leading to ring-opening or the formation of hemiaminal intermediates.
Phosphonylation: Unsubstituted piperazin-2-one (B30754) has been shown to react with triethyl phosphite (B83602) in the presence of phosphoryl chloride. nih.govresearchgate.net This reaction does not occur at the carbonyl carbon itself but results in the formation of cis- and trans-piperazine-2,3-diyl-bisphosphonates, indicating a complex rearrangement and transformation of the heterocyclic core. nih.gov N-substituted lactams, however, tend to form dehydrophosphonates under similar conditions. researchgate.net
The following table outlines potential transformations of the carbonyl group.
| Reaction Type | Reagent | Resulting Functional Group |
| Complete Reduction | Lithium Aluminum Hydride (LiAlH₄) | Methylene (forms a piperazine) |
| Partial Reduction | Sodium Borohydride (NaBH₄) / I₂ | Methylene (forms a piperazine) rsc.org |
| Reaction with Phosphites | Triethyl phosphite / POCl₃ | Dehydrophosphonate (expected for N-substituted) nih.govresearchgate.net |
Reactivity of the Methylsulfonylethyl Side Chain: Sulfur Chemistry and Functional Group Interconversions
The methylsulfonylethyl side chain introduces reactivity associated with the sulfone group. The sulfone itself is a stable, electron-withdrawing group and is generally inert to many reaction conditions. nbinno.com However, its strong electron-withdrawing nature significantly influences the C-H bonds adjacent to it.
α-Sulfonyl Carbanion Formation: The protons on the carbon atom alpha to the sulfonyl group (the -CH₂-SO₂) are acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), to form a resonance-stabilized α-sulfonyl carbanion. cdnsciencepub.comwikipedia.orgsiue.edu This carbanion is a potent nucleophile. uobabylon.edu.iq
Reactions of the α-Sulfonyl Carbanion: Once formed, the carbanion can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds. Examples include:
Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the alpha position.
Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy sulfones. siue.edu
Elimination Reactions: Under certain conditions, the sulfonyl group can act as a leaving group. For instance, treatment of β-hydroxy sulfones (formed from the aldol-type reaction) can lead to the formation of alkenes via the Julia-Lythgoe olefination. It is also conceivable that under strong basic conditions, the entire methylsulfonyl group could be eliminated to form an N-vinylpiperazinone intermediate, which could then undergo further reactions.
Nucleophilic Addition to Vinyl Sulfones: While not a direct reaction of the starting material, if elimination were to occur, the resulting vinyl sulfone moiety is a powerful Michael acceptor. It would readily react with nucleophiles, including thiols, amines, and carbanions, at the β-carbon. nih.gov
Key reactions involving the side chain are summarized below.
| Reaction Type | Reagent(s) | Key Intermediate | Product Type |
| Carbanion Formation | n-BuLi or LDA | α-Sulfonyl Carbanion | Lithiated intermediate |
| Alkylation | 1. n-BuLi; 2. R-X | α-Sulfonyl Carbanion | α-Alkyl Sulfone |
| Aldol Addition | 1. n-BuLi; 2. R₂C=O | α-Sulfonyl Carbanion | β-Hydroxy Sulfone |
Mechanistic Elucidation of Key Synthetic Steps in Derivative Formation
The formation of derivatives from this compound predominantly involves nucleophilic reactions at the N4-amine or the α-sulfonyl carbanion. The mechanisms of these transformations are well-established in organic chemistry.
Mechanism of N4-Alkylation: The alkylation of the secondary amine at N4 with an alkyl halide (e.g., R-X) proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. ucl.ac.uk The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This occurs in a single, concerted step where the N-C bond is formed simultaneously as the C-X bond is broken. The transition state involves a pentacoordinate carbon atom. The presence of a base is often required to neutralize the protonated piperazine product, regenerating a neutral amine that can react further if not controlled.
Mechanism of α-Sulfonyl Carbanion Formation and Reaction: This is a two-step process.
Deprotonation: A strong base removes a proton from the carbon adjacent to the sulfonyl group. This acid-base reaction is favorable because the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the sulfonyl group.
Nucleophilic Attack: The generated α-sulfonyl carbanion, a "soft" nucleophile, then attacks an electrophile (e.g., the carbonyl carbon of an aldehyde or an alkyl halide). This step is a standard nucleophilic addition or substitution reaction, forming a new carbon-carbon bond. uobabylon.edu.iq
Mechanism of Nucleophilic Aromatic Substitution (SₙAr): Should the N4-amine be used to displace a leaving group on an electron-deficient aromatic ring (e.g., a fluoro or chloro group on a nitro-substituted benzene (B151609) ring), the reaction would proceed via the SₙAr mechanism. researchgate.netyoutube.com This is a two-step addition-elimination process:
Addition: The nucleophilic nitrogen attacks the carbon bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing groups. nih.gov
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final N-arylpiperazinone product.
Strategic Applications of 1 2 Methylsulfonylethyl Piperazin 2 One As a Synthetic Intermediate in Advanced Organic Chemistry
Role in the Elaboration of Complex Heterocyclic Systems
The inherent reactivity of the piperazin-2-one (B30754) scaffold makes it an excellent starting point for the construction of more intricate heterocyclic structures. The presence of both amide and amine functionalities within the ring allows for a variety of chemical transformations, leading to the formation of fused and polyheterocyclic systems.
Precursor in Fused Nitrogenous Ring Architectures
The piperazin-2-one ring can serve as a foundational element for the synthesis of fused nitrogenous heterocycles. While specific examples detailing the direct use of 1-(2-Methylsulfonylethyl)piperazin-2-one are not extensively documented in readily available literature, the general reactivity of the piperazinone core suggests its utility in this context. For instance, the lactam functionality can undergo various cyclization reactions. One common strategy involves the reaction of the endocyclic secondary amine with a suitable bifunctional electrophile, which, after an intramolecular condensation or cyclization, can lead to the formation of a new fused ring.
For example, a plausible synthetic route could involve the acylation of the N4-position followed by a condensation reaction with the C3-carbonyl group, or a Pictet-Spengler type reaction with an appropriate aldehyde to construct a fused isoquinoline (B145761) or related system. The presence of the methylsulfonylethyl group at the N1 position can influence the reactivity and solubility of the intermediate, potentially facilitating these transformations. The general principle of using piperazine (B1678402) derivatives to create fused systems is a well-established strategy in heterocyclic chemistry.
Building Block for Polyheterocyclic Compounds
Beyond fused systems, this compound can act as a versatile building block for the assembly of polyheterocyclic compounds, where multiple heterocyclic rings are linked together. The secondary amine at the N4 position provides a convenient handle for connecting other heterocyclic moieties.
Standard coupling methodologies, such as nucleophilic substitution or reductive amination, can be employed to attach various heterocyclic aldehydes, halides, or other electrophilic partners to the piperazinone core. This approach allows for the modular synthesis of complex molecules with diverse substitution patterns. For example, coupling with a halogenated pyridine, pyrimidine, or thiazole (B1198619) derivative would yield a molecule containing two distinct heterocyclic systems linked by the piperazine-2-one unit. This strategy is frequently used in drug discovery to explore structure-activity relationships by combining different pharmacophores.
Utilization in Scaffold-Based Molecular Design
The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are able to bind to multiple biological targets. nih.gov The piperazine and piperazinone moieties are widely regarded as privileged scaffolds due to their frequent occurrence in approved drugs and their ability to adopt favorable conformations for receptor binding. nih.gov
Construction of Privileged Scaffolds Incorporating the Piperazinone Unit
This compound serves as a valuable starting material for the construction of novel privileged scaffolds. The piperazinone ring itself provides a rigid and defined three-dimensional structure that can be further elaborated. The N4-position is a key point for diversification, allowing for the introduction of a wide range of substituents that can modulate the biological activity and physicochemical properties of the resulting molecules.
The synthesis of such scaffolds often involves a multi-step sequence where the piperazinone core is assembled and then functionalized. The methylsulfonylethyl group at N1 can play a role in directing the stereochemical outcome of subsequent reactions or in fine-tuning the electronic properties of the scaffold.
Interactive Table: Examples of Privileged Scaffolds Incorporating the Piperazine Moiety
| Scaffold Class | Therapeutic Area | Key Structural Features |
| Arylpiperazines | CNS Disorders | Piperazine linked to an aryl group |
| Benzodiazepine-fused Piperazinones | Anxiolytics, Anticonvulsants | Fusion of a benzodiazepine (B76468) and piperazinone ring |
| Spiro-piperazinones | Various | A spirocyclic junction involving the piperazinone ring |
Design of Diverse Chemical Libraries for Research Purposes
The modular nature of syntheses involving this compound makes it an ideal building block for the creation of diverse chemical libraries for high-throughput screening and drug discovery. By systematically varying the substituents at the N4-position and potentially modifying the piperazinone ring itself, large collections of related compounds can be generated.
Combinatorial chemistry approaches, often utilizing parallel synthesis techniques, can be employed to rapidly produce a library of analogs. For example, a set of diverse aldehydes could be reacted with the N4-amine via reductive amination, or a collection of carboxylic acids could be coupled to form a library of amides. These libraries can then be screened against a panel of biological targets to identify new lead compounds.
Application of the Methylsulfonylethyl Group as a Protecting Group in Organic Synthesis
In multi-step organic synthesis, the use of protecting groups is a fundamental strategy to mask reactive functional groups and ensure chemoselectivity. The methylsulfonylethyl group, while primarily a functional substituent in the context of this article, also possesses characteristics that allow it to function as a protecting group for the piperazinone nitrogen.
Sulfonyl-based protecting groups are known for their stability under a range of reaction conditions. The electron-withdrawing nature of the sulfonyl group can decrease the nucleophilicity of the adjacent nitrogen atom, thereby preventing unwanted side reactions.
The cleavage of such a group is a critical consideration for its utility as a protecting group. While specific conditions for the removal of the N-(2-methylsulfonylethyl) group from a piperazinone are not extensively detailed, related sulfonyl protecting groups can often be cleaved under specific reductive or basic conditions. For instance, the 2-(methylsulfonyl)ethoxycarbonyl (Msc) group, a related protecting group, is known to be labile to base. It is plausible that the N-(2-methylsulfonylethyl) group could be removed under similar conditions, potentially via an elimination mechanism. The choice of cleavage conditions would need to be compatible with the other functional groups present in the molecule.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research on 1 2 Methylsulfonylethyl Piperazin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationomicsonline.orgethernet.edu.et
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(2-Methylsulfonylethyl)piperazin-2-one, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecular framework.
Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. In the structure of this compound, distinct signals are expected for the protons on the piperazin-2-one (B30754) core, the ethyl linker, and the methylsulfonyl group.
The protons of the piperazine (B1678402) ring are expected to appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. researchgate.net The ethyl bridge protons typically manifest as two triplets, assuming free rotation, corresponding to the -CH₂-N and -CH₂-SO₂ groups. The methyl group of the methylsulfonyl moiety is anticipated to be a sharp singlet in a region characteristic for protons adjacent to a sulfonyl group. The integration of these signals would correspond to the number of protons in each environment, confirming the presence of all structural components.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on typical chemical shifts for similar functional groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperazin-2-one C3-H₂ | 3.20 - 3.40 | Multiplet | 2H |
| Piperazin-2-one C5-H₂ | 2.80 - 3.00 | Multiplet | 2H |
| Piperazin-2-one C6-H₂ | 3.50 - 3.70 | Multiplet | 2H |
| N-CH₂- (Ethyl) | 3.60 - 3.80 | Triplet | 2H |
| S-CH₂- (Ethyl) | 3.30 - 3.50 | Triplet | 2H |
| SO₂-CH₃ | 2.90 - 3.10 | Singlet | 3H |
Carbon-13 (¹³C) NMR spectroscopy is crucial for confirming the carbon backbone of a molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal, and the chemical shift of each signal is indicative of its functional group and electronic environment. libretexts.orgoregonstate.edu
The carbonyl carbon (C=O) of the piperazin-2-one ring is expected to resonate at the lowest field (highest ppm value), typically in the 165-175 ppm range, which is characteristic of amide carbonyls. libretexts.org The carbons of the piperazine ring and the ethyl linker will appear in the aliphatic region of the spectrum. The carbon of the methyl group attached to the sulfonyl group is expected at a specific chemical shift, further confirming the presence of the methylsulfonyl moiety. compoundchem.comoregonstate.edu
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on typical chemical shifts for similar functional groups. oregonstate.eduwisc.edu
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | 168.0 - 172.0 |
| Piperazine C3 | 45.0 - 50.0 |
| Piperazine C5 | 48.0 - 53.0 |
| Piperazine C6 | 40.0 - 45.0 |
| N-CH₂- (Ethyl) | 50.0 - 55.0 |
| S-CH₂- (Ethyl) | 52.0 - 57.0 |
| SO₂-CH₃ | 40.0 - 45.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysismdpi.com
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₄N₂O₃S), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the molecular formula.
Collision-induced dissociation (CID) or other tandem mass spectrometry (MS/MS) techniques can be employed to study the fragmentation patterns of the molecule. nih.gov This analysis provides valuable structural information by revealing stable fragments and characteristic neutral losses. For this compound, fragmentation would likely occur at the C-S bond, the N-C bonds of the ethyl linker, and within the piperazin-2-one ring itself. Analyzing the masses of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Calculated Exact Mass (m/z) | Description |
| [C₇H₁₅N₂O₃S]⁺ | 223.0798 | Protonated Molecular Ion ([M+H]⁺) |
| [C₅H₉N₂O]⁺ | 113.0709 | Fragment from cleavage of the ethyl linker |
| [C₄H₇N₂O]⁺ | 99.0553 | Fragment from piperazinone ring cleavage |
| [C₂H₇O₂S]⁺ | 95.0161 | Methylsulfonylethyl fragment |
| [CH₃O₂S]⁺ | 79.9821 | Methylsulfonyl fragment |
Chromatographic Separations and Purity Assessment in Research Contexts (e.g., HPLC, TLC)nih.govresearchgate.net
Chromatographic techniques are fundamental for separating compounds from a mixture and assessing their purity. nih.gov In the research context, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used during and after the synthesis of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. For a relatively polar compound like this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a polar and a less polar organic solvent (e.g., ethyl acetate/methanol or dichloromethane (B109758)/methanol). A pure compound should ideally appear as a single spot on the TLC plate after visualization (e.g., under UV light or with a staining agent like potassium permanganate).
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. researchgate.net A reversed-phase HPLC method (e.g., using a C18 column) would be suitable for this compound. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The compound would elute at a characteristic retention time, and its purity can be determined by the area percentage of its peak relative to any impurity peaks in the chromatogram. A validated HPLC method is essential for the quality control of the final compound. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide unambiguous information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. mdpi.com
For the piperazin-2-one ring, X-ray analysis would confirm its conformation, which is often a chair or a distorted boat form in related piperazine structures. researchgate.netwikipedia.orgnih.gov This technique is also unparalleled for establishing the absolute stereochemistry in chiral derivatives. The detailed structural insights gained from X-ray crystallography are invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding, which can influence the physical properties of the compound. iucr.orgnih.gov
Future Research Perspectives and Emerging Directions for 1 2 Methylsulfonylethyl Piperazin 2 One
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce environmental impact and enhance efficiency. unibo.it For the synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one, future research could focus on developing sustainable pathways that minimize waste and avoid hazardous reagents.
Current synthetic strategies for piperazine (B1678402) derivatives often rely on traditional methods that may involve harsh reaction conditions and environmentally persistent solvents. nih.gov Innovations for the synthesis of this compound could draw inspiration from recent advancements in green chemistry. nih.gov This includes the use of eco-friendly solvents, such as water or bio-derived solvents, and the implementation of catalytic systems that offer high atom economy. mdpi.com
One promising avenue is the application of flow chemistry. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov Furthermore, the integration of microwave-assisted synthesis could significantly shorten reaction times and reduce energy consumption. nih.gov
Table 1: Comparison of Potential Synthetic Routes for this compound
| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours | Seconds to minutes |
| Energy Consumption | High | Moderate | Low to Moderate |
| Solvent Usage | High | Low to Moderate | Low |
| Waste Generation | Significant | Reduced | Minimized |
| Scalability | Challenging | Moderate | Readily Scalable |
| Safety | Potential for thermal runaways | Enhanced safety features | High level of control and safety |
This table presents a hypothetical comparison based on general principles of green chemistry and synthetic methodologies.
Development of Novel Analytical Probes and Methodologies for Chemical Transformations
Robust analytical methods are crucial for monitoring reaction progress, ensuring product purity, and understanding chemical transformations. For this compound, the development of novel analytical probes and methodologies is an important research direction.
Currently, the analysis of piperazine and its derivatives often employs techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). researchgate.netrsc.org While effective, these methods can be time-consuming and require significant sample preparation. Future research could focus on developing real-time analytical techniques for monitoring the synthesis and subsequent reactions of this compound.
The design of fluorescent probes that can selectively bind to this compound or its transformation products could enable in-situ monitoring of reactions. mdpi.com Additionally, advancements in spectroscopic techniques, such as process analytical technology (PAT), could provide continuous data on reaction kinetics and product formation.
Table 2: Potential Analytical Techniques for this compound
| Analytical Technique | Application | Potential Advantages |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | High resolution and sensitivity. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile derivatives | High sensitivity and structural elucidation capabilities. eurofins.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Detailed structural information. ebyu.edu.tr |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Rapid and non-destructive. |
| In-situ Spectroscopic Methods (e.g., ReactIR) | Real-time reaction monitoring | Provides kinetic and mechanistic data. |
| Fluorescent Probes | Selective detection and imaging | High sensitivity and potential for biological applications. mdpi.com |
This table outlines potential analytical methods and their applications for the target compound based on common practices for similar molecules.
Exploration of Unconventional Reactivity Profiles and Catalytic Activation
Understanding the inherent reactivity of this compound is key to unlocking its synthetic potential. Future research should explore its unconventional reactivity profiles and investigate novel methods for its catalytic activation.
The piperazin-2-one (B30754) core contains multiple reactive sites, including the secondary amine, the amide carbonyl group, and the methylsulfonyl group. The strategic activation of these sites can lead to a diverse array of novel derivatives. For instance, C-H functionalization has emerged as a powerful tool for modifying complex molecules, and its application to the piperazine ring of the target compound could provide direct access to new chemical space. mdpi.com
Furthermore, the development of catalytic systems that can selectively functionalize specific positions on the molecule is a significant area for exploration. This could involve photoredox catalysis or transition-metal-catalyzed cross-coupling reactions, which have shown great promise in the synthesis of complex piperazine derivatives. mdpi.com
Computational Predictions for Novel Derivative Design and Synthetic Feasibility in Academic Research
Computational chemistry offers a powerful platform for the rational design of novel molecules and for predicting their properties and synthetic accessibility. nih.gov For this compound, computational studies can guide the design of new derivatives with desired characteristics for academic research.
Molecular docking studies can be employed to predict the binding affinity of derivatives to specific biological targets, thereby identifying potential candidates for further investigation. rsc.orgnih.gov Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, aiding in the prediction of reaction outcomes and the design of more efficient synthetic routes. ebyu.edu.tr
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new derivatives of this compound with interesting properties and potential applications.
Table 3: Computationally Designed Hypothetical Derivatives of this compound
| Derivative | Modification | Predicted Property of Interest | Potential Research Area |
| Derivative A | Arylation at N4-position | Enhanced receptor binding affinity | Medicinal Chemistry |
| Derivative B | Functionalization of the piperazinone ring | Altered electronic properties | Materials Science |
| Derivative C | Introduction of a chiral center | Stereoselective interactions | Asymmetric Catalysis |
| Derivative D | Substitution on the ethylsulfonyl chain | Modified solubility and pharmacokinetic profile | Drug Discovery |
This table presents hypothetical derivatives and their potential properties based on common strategies in computational drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
